

# Palbociclib Isethionate crystalline forms characterization comparison

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## Compound Focus: Palbociclib Isethionate

CAS No.: 827022-33-3

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## Characterization of Palbociclib Isethionate

**Palbociclib Isethionate** is one of the approved salt forms of the CDK4/6 inhibitor, known under the brand name IBRANCE [1] [2]. The crystalline structure of one form, specifically **Form B**, has been determined and provides a basis for its characterization [3].

**Crystal Structure of Palbociclib Isethionate Form B [3]** The following data was solved using synchrotron X-ray powder diffraction and refined with density functional theory techniques.

Property	Description / Value
Chemical Formula	$(C_{24}H_{30}N_7O_2)^+(C_2H_5O_4S)^-$
Space Group	P-1 (#2)
Unit Cell Parameters	$a = 8.71334(4) \text{ \AA}$ , $b = 9.32119(6) \text{ \AA}$ , $c = 17.73725(18) \text{ \AA}$
Unit Cell Angles	$\alpha = 80.0260(5)^\circ$ , $\beta = 82.3579(3)^\circ$ , $\gamma = 76.1561(1)^\circ$

Property	Description / Value
Unit Cell Volume (V)	1371.282(4) Å <sup>3</sup>
Z (Molecules/Unit Cell)	2
Hydrogen Bonding	Dominated by cation⋯anion and cation⋯cation bonds, forming layers. The protonated pyrimidine nitrogen forms two strong bonds: one to the sulfonate group and another to the hydroxyl group of the isethionate anion. The hydroxyl group of the anion also acts as a donor to a ketone oxygen in the cation.
Other Interactions	N–H⋯N hydrogen bonds link cations into dimers with a graph set R <sup>2</sup> <sub>2</sub> (8).

## Comparison with Other Solid-State Forms

Different solid-state forms of an Active Pharmaceutical Ingredient (API), including various salts and polymorphs, can significantly impact its physicochemical properties, stability, and bioavailability [4]. The following table summarizes key alternatives documented in patent literature.

Form / Salt	Key Characteristics & Patent Claims
Palbociclib Free Base (Form A & B)	Crystalline forms characterized by specific surface area (e.g., > 2 m <sup>2</sup> /g) [1].
Palbociclib Dimesylate	Multiple novel crystalline forms (e.g., Forms E, F, G) have been identified. The dimesylate salt is highlighted for its potential use in the preparation of high-purity Palbociclib, particularly in reducing specific impurities like "Impurity A" [5] [4].
Other Salts	A wide range of other salt forms have been claimed, including mono-mesylate, hydrochloride, di-hydrochloride, phosphate, acetate, lactate, maleate, fumarate, citrate, succinate, L-tartrate, glutarate, adipate, glycolate, and hippurate [2] [4].

Form / Salt	Key Characteristics & Patent Claims
Amorphous Form	An amorphous form with a specific surface area of $\leq 2 \text{ m}^2/\text{g}$ is described, which may offer improved solubility and bioavailability compared to crystalline forms [1].

## Experimental Protocols for Characterization

The methodologies below are commonly employed for characterizing crystalline APIs, as referenced in the search results.

### 1. X-Ray Powder Diffraction (XRPD)

- **Purpose:** To identify the crystalline phase and polymorphic form of a solid sample.
- **Typical Protocol:** The sample is lightly ground and placed on a zero-background sample holder. Data is collected using a diffractometer with  $\text{CuK}\alpha$  radiation (wavelength  $\lambda = 1.5418 \text{ \AA}$ ). The XRPD pattern is scanned over a  $2\theta$  range, for example, from  $2^\circ$  to  $40^\circ$ , and compared to a known reference pattern for identification [2] [6].

### 2. Thermal Analysis (TGA & DSC)

- **Purpose:** To study thermal stability, dehydration, desolvation, and melting behavior.
- **Thermogravimetric Analysis (TGA) Protocol:** A small sample (e.g., 2-5 mg) is heated in a controlled temperature program (e.g., from  $25^\circ\text{C}$  to  $300^\circ\text{C}$  at a rate of  $10^\circ\text{C}/\text{min}$ ) under an inert gas purge. The weight loss is monitored to identify solvent loss or decomposition [2].
- **Differential Scanning Calorimetry (DSC) Protocol:** A similar sample size is heated in a sealed pinhole pan under an inert atmosphere. The heat flow is measured to detect endothermic (melting) or exothermic (crystallization) events [2].

### 3. Potentiometric Titration

- **Purpose:** To determine the salt stoichiometry, such as confirming a 1:1 molar ratio for **Palbociclib Isethionate**.
- **Typical Protocol:** A known amount of the salt is dissolved in a suitable solvent (often a mixture of water and an organic solvent like methanol). The solution is titrated with a standard acid or base while monitoring the pH. The equivalence points in the titration curve are used to calculate the number of moles of acid or base in the salt [4].

The relationships between these key characterization techniques and the properties they evaluate can be visualized as follows:



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## Formulation Considerations for Different Forms

The choice of solid-state form directly influences formulation design.

- **Enhancing Solubility:** For forms with lower aqueous solubility, co-milling the API with at least one hydrophilic excipient (e.g., lactose, starch, povidone) has been disclosed as a method to create compositions with improved dissolution rates and increased bioavailability [7].
- **Solid Dosage Forms:** Patent WO2018191950A1 describes a Palbociclib composition (which can be a free base or a salt) co-milled with excipients, resulting in a formulation where over 85% of the drug dissolves within 30 minutes at pH 1.2, simulating the stomach environment [7].

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